![molecular formula C16H18N2O3S2 B5088064 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide](/img/structure/B5088064.png)
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide
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Overview
Description
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide, also known as DQ-1, is a small molecule with potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to possess anti-inflammatory and anti-cancer properties.
Mechanism of Action
The exact mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide is not fully understood. However, it is believed to exert its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes such as COX-2 and MMPs. It may also activate certain signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been shown to possess antioxidant properties and may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. This makes it a safer option for in vivo studies. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide. One area of interest is its potential use in combination with other anti-cancer drugs to enhance their efficacy. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to fully understand the mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide involves the reaction of 3,4-dihydro-1(2H)-quinolinone with N,N-dimethylthiophene-3-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide.
Scientific Research Applications
5-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-N,N-dimethyl-3-thiophenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also possesses anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
5-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-dimethylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-17(2)23(20,21)13-10-15(22-11-13)16(19)18-9-5-7-12-6-3-4-8-14(12)18/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDLMTTUDYJGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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